molecular formula C14H16N2O2S B13993555 N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide CAS No. 7402-99-5

N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide

Cat. No.: B13993555
CAS No.: 7402-99-5
M. Wt: 276.36 g/mol
InChI Key: YLXUXOQFIQCECB-UHFFFAOYSA-N
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Description

N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide typically involves the reaction of 2-amino-4-ethyl aniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide exerts its effects involves the inhibition of specific enzymes. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a crucial role in maintaining the pH balance in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to cell death .

Comparison with Similar Compounds

  • 2-Amino-N-ethylbenzenesulfonanilide
  • 4-Methyl-N-pyridin-3-yl-benzenesulfonamide
  • 4-(2-Aminoethyl)benzenesulfonamide

Comparison: N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide stands out due to its unique substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting carbonic anhydrase IX, making it a more promising candidate for anticancer therapy .

Properties

CAS No.

7402-99-5

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-(2-amino-4-ethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H16N2O2S/c1-2-11-8-9-14(13(15)10-11)16-19(17,18)12-6-4-3-5-7-12/h3-10,16H,2,15H2,1H3

InChI Key

YLXUXOQFIQCECB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N

Origin of Product

United States

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